molecular formula C23H22N2O4S B4225732 N-(3-acetylphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide

N-(3-acetylphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide

Cat. No.: B4225732
M. Wt: 422.5 g/mol
InChI Key: SXWATULIPZMKRL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide is a complex organic compound with a molecular formula of C23H22N2O4S This compound is characterized by the presence of an acetyl group, a methyl group, and a sulfonamide group attached to a benzamide core

Properties

IUPAC Name

N-(3-acetylphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-15-6-4-9-21(12-15)25-30(28,29)22-14-19(11-10-16(22)2)23(27)24-20-8-5-7-18(13-20)17(3)26/h4-14,25H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWATULIPZMKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acetylation of 3-aminophenyl, followed by the sulfonylation of the resulting product with 3-methylbenzenesulfonyl chloride. The final step involves the coupling of the sulfonylated intermediate with 4-methylbenzoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents may also be optimized to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-acetylphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of essential biomolecules or disrupt cell signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)acetamide: This compound shares a similar core structure but lacks the sulfonamide group.

    4-methylbenzenesulfonamide: This compound contains the sulfonamide group but lacks the acetyl and benzamide groups.

    3-acetylphenylamine: This compound contains the acetyl group but lacks the sulfonamide and benzamide groups.

Uniqueness

N-(3-acetylphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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